molecular formula C13H22O2 B089702 Neryl propionate CAS No. 105-91-9

Neryl propionate

Cat. No. B089702
CAS RN: 105-91-9
M. Wt: 210.31 g/mol
InChI Key: BYCHQEILESTMQU-XFXZXTDPSA-N
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Description

Neryl propionate is a compound with a sweet and intense fruity odor reminiscent of jasmine and rose . It has a “jam-like” aroma of fruit preserves with a sweet taste suggestive of plum . It may be prepared by esterification of nerol with propionic acid . Neryl propionate has potential antifungal properties and is employed in combating a range of fungal ailments .


Synthesis Analysis

Neryl propionate can be synthesized by the esterification of nerol with propionic acid . It is a biobased product that shows key improvements in Green Chemistry Principles such as “Less Hazardous Chemical Syntheses” and “Use of Renewable Feedstock” .


Molecular Structure Analysis

The molecular formula of Neryl propionate is C13H22O2 . It has an average mass of 210.313 Da and a monoisotopic mass of 210.161987 Da .


Physical And Chemical Properties Analysis

Neryl propionate has a density of 0.9±0.1 g/cm3, a boiling point of 282.4±19.0 °C at 760 mmHg, and a flash point of 97.7±19.9 °C . It has a molar refractivity of 63.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 233.4±3.0 cm3 .

Scientific Research Applications

  • Pheromonal Communication in Dermatophagoides pteronyssinus : Neryl propionate was identified as a pheromone released by male European house dust mites, Dermatophagoides pteronyssinus. This compound, along with others, was found to attract both sexes of the species as well as tritonymphs, suggesting its role as an aggregation pheromone. This finding indicates the potential use of neryl propionate in monitoring and controlling dust mite populations (Steidle et al., 2014).

  • Propionate Production in Human Gut Microbiota : A study focusing on propionate production in the human gut microbiota found various pathways for its formation. While not directly addressing neryl propionate, this research contributes to the broader understanding of propionate's roles in human health (Reichardt et al., 2014).

  • Propionate in Epilepsy Seizures : Research showed that propionate can relieve pentylenetetrazol-induced seizures, mitochondrial disruption, neuron necrosis, and neurological deficits in mice. This suggests propionate's potential in treating epilepsy seizures, although the specific application of neryl propionate in this context requires further investigation (Cheng et al., 2019).

  • Microbial Propionic Acid Production : This study provides a comprehensive overview of biological pathways for propionic acid (propionate) production, highlighting its applications in the food, cosmetic, plastics, and pharmaceutical industries. Neryl propionate, as a derivative, may share similar applicative contexts (Gonzalez-Garcia et al., 2017).

  • Propionate's Effect on Cholesterol and Triacylglycerol Synthesis : Propionate was found to inhibit cholesterol and triacylglycerol synthesis in rat hepatocytes, although human hepatocytes were less susceptible. This highlights propionate's potential role in metabolic regulation, which may extend to derivatives like neryl propionate (Lin et al., 1995).

  • Propionate Precursors as Electron Acceptors : A study on propionate precursors in ruminal fermentation indicated their potential to decrease methane production, suggesting an environmental application for propionate-related compounds (Newbold et al., 2005).

properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHQEILESTMQU-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C(/C)\CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883167
Record name Neryl propionate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid/ether, fruity, jasmine, rose odour
Record name Neryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

233.00 °C. @ 760.00 mm Hg
Record name Neryl propionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohol, 1 ml in 15 ml 70% alcohol (in ethanol)
Record name Neryl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038258
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Record name Neryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.89-0.91 (d20/4)
Record name Neryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Neryl propionate

CAS RN

105-91-9
Record name Neryl propionate
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Record name Neryl propionate
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2Z)-
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Record name Neryl propionate
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Record name Neryl propionate
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Record name NERYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Neryl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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